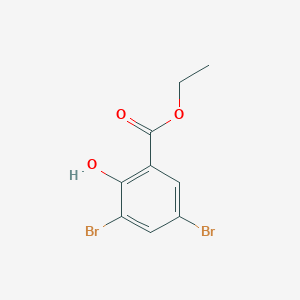

Ethyl 3,5-dibromo-2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dibromo-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGARHWWGXSQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Position of Ethyl 3,5 Dibromo 2 Hydroxybenzoate in the Context of Halogenated Benzoate Esters

Halogenated benzoate (B1203000) esters represent a significant class of compounds in organic chemistry, frequently serving as versatile intermediates for the synthesis of more complex molecules, including insecticides and heterocyclic compounds. researchgate.netgoogle.com The inclusion of halogen atoms on the benzoate ring structure profoundly influences the compound's electronic properties, stability, and reactivity. nih.gov For instance, the position of a single bromine atom on the ethyl benzoate ring can alter its hydrolytic stability. nih.gov

Ethyl 3,5-dibromo-2-hydroxybenzoate (B262817) is a distinct member of this family due to its specific substitution pattern. The presence of two electron-withdrawing bromine atoms at the meta-positions relative to the ester, combined with an electron-donating hydroxyl group at an ortho-position, creates a unique electronic environment on the aromatic ring. This interplay of substituents governs its reactivity, particularly in electrophilic aromatic substitution reactions, where the hydroxyl group acts as an activating, ortho-para directing group, while the halogens are deactivating but also ortho-para directing. libretexts.org

Table 1: Physicochemical Properties of Ethyl 3,5-dibromo-2-hydroxybenzoate

| Property | Value |

|---|---|

| CAS Number | 64831-28-3 |

| Molecular Formula | C₉H₈Br₂O₃ chemscene.com |

| Molecular Weight | 323.97 g/mol chemscene.com |

Academic and Research Significance of Substituted Benzoate Derivatives

Substituted benzoate (B1203000) derivatives, as a broad class, are of immense significance in both academic research and industrial applications. They are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. researchgate.netorganic-chemistry.org Their utility extends to their use as protecting groups for alcohols in multi-step synthetic pathways. organic-chemistry.org The chemical behavior of both the aromatic ring and the ester functional group is heavily influenced by the nature and position of the substituents. libretexts.orglibretexts.org These substituents dictate the molecule's physical properties and can enable the self-assembly of supramolecular structures, such as liquid crystals. researchgate.net

Furthermore, many benzoate derivatives occur naturally and are widely used as antimicrobial preservatives and flavoring agents in food, cosmetic, and pharmaceutical products, underscoring their broad relevance. researchgate.net The study of their reactions, such as hydrolysis and reduction, remains a core topic in understanding ester chemistry. libretexts.org

Overview of Key Research Areas and Objectives for Ethyl 3,5 Dibromo 2 Hydroxybenzoate

Established Synthetic Pathways to this compound and its Precursors

The traditional synthesis of this compound typically involves a two-step process: the regioselective bromination of a salicylic (B10762653) acid precursor followed by esterification, or the esterification of salicylic acid followed by bromination. The order of these steps can be varied, but both rely on fundamental and well-documented organic transformations.

Esterification Strategies for Benzoic Acid Derivatives

The conversion of the carboxylic acid group in a benzoic acid derivative to an ethyl ester is a cornerstone of this synthesis. The most common precursor acid is 3,5-dibromosalicylic acid. nih.govsigmaaldrich.com

Fischer-Speier Esterification: This is the most traditional and widely used method for this type of transformation. It involves reacting the carboxylic acid (3,5-dibromosalicylic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jocpr.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product (the ethyl ester), water, which is formed as a byproduct, must be removed. youtube.com This can be achieved by using a Dean-Stark apparatus or by using the excess alcohol as a solvent and the acid catalyst as a dehydrating agent. youtube.com

Carbodiimide-Mediated Esterification: An alternative to the harsh acidic conditions of Fischer esterification is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). jocpr.com In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by ethanol to form the desired ester. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction. jocpr.com This method proceeds under milder conditions but generates a dicyclohexylurea (DCU) byproduct that needs to be removed. jocpr.com

Table 1: Comparison of Common Esterification Strategies

| Feature | Fischer-Speier Esterification | Carbodiimide (DCC) Coupling |

|---|---|---|

| Reagents | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Alcohol, DCC, Catalyst (e.g., DMAP) |

| Conditions | Typically requires heating/reflux | Often proceeds at room temperature |

| Byproducts | Water | Dicyclohexylurea (DCU) |

| Advantages | Inexpensive reagents, simple procedure | Mild conditions, high yields |

| Disadvantages | Harsh acidic conditions, equilibrium reaction | Expensive reagents, byproduct removal |

Regioselective Bromination of Substituted Phenols and Benzoates

The introduction of two bromine atoms specifically at the 3- and 5-positions of the aromatic ring is critical for the synthesis. This high degree of regioselectivity is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

The synthesis can start with either salicylic acid or its ester, ethyl salicylate (B1505791). wikipedia.org In both molecules, the hydroxyl (-OH) group is a powerful activating and ortho-, para-directing group, while the carboxyl (-COOH) or ester (-COOEt) group is a deactivating and meta-directing group. The activating effect of the hydroxyl group dominates, directing electrophilic substitution to the positions ortho and para to it. In salicylic acid or ethyl salicylate, the positions ortho to the -OH group are C2 (already substituted) and C6, and the para position is C4. However, the positions ortho to the strongly activating -OH group and meta to the deactivating ester/acid group are C3 and C5. Therefore, electrophilic bromination overwhelmingly occurs at these two positions.

The common laboratory and industrial method for this transformation is the use of molecular bromine (Br₂). libretexts.org The reaction is typically carried out in a suitable solvent, such as acetic acid or water. The precursor, 3,5-dibromosalicylic acid, can be prepared from salicylic acid and bromine.

Novel Synthetic Approaches and Catalyst Systems

Research into organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methods. This has led to the exploration of new reagents and catalytic systems for reactions like halogenation and esterification.

Exploration of Alternative Halogenation Reagents and Conditions

While effective, molecular bromine is highly corrosive, toxic, and produces hydrogen bromide (HBr) as a byproduct. researchgate.net This has spurred the development and use of alternative brominating agents that are often solid, easier to handle, and more selective.

N-Halosuccinimides: N-Bromosuccinimide (NBS) is a widely used alternative to Br₂ for electrophilic bromination of aromatic compounds. sigmaaldrich.com It is a crystalline solid that is safer to handle and can provide better control over the reaction, often leading to higher selectivity and cleaner product formation. nih.gov

Other N-Bromo Reagents: Besides NBS, other reagents like n-bromo saccharin (B28170) and N,N,N,N-tetrabromobenzene-1,3-disulfonamide (TBBDA) have been investigated as sources of electrophilic bromine. researchgate.net

Oxidative Halogenation: This method involves the in-situ generation of the electrophilic halogen species from an inexpensive alkali halide salt (like sodium bromide) using an oxidant. researchgate.net This approach can be greener as it avoids the direct use of elemental halogens. researchgate.net

Table 2: Comparison of Selected Brominating Agents

| Reagent | Formula | Physical State | Key Advantages |

|---|---|---|---|

| Molecular Bromine | Br₂ | Fuming liquid | Low cost, high reactivity |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline solid | Easier/safer to handle than Br₂, high selectivity |

| Bromodimethylsulfonium bromide (BDMS) | C₂H₆Br₂S | Solid | Effective and regioselective for certain substrates |

Chemo- and Regioselective Transformations

Achieving high selectivity is paramount in multi-step synthesis to maximize yield and minimize purification efforts. For this compound, this means ensuring bromination occurs only at the 3 and 5 positions without affecting other parts of the molecule.

The inherent electronic properties of the starting materials (salicylic acid or ethyl salicylate) strongly favor the desired 3,5-dibromination. However, novel catalyst systems and reagents can enhance this selectivity. For instance, the use of specific reagents like bromodimethylsulfonium bromide has been shown to be highly effective and regioselective for the α-monobromination of β-keto esters and 1,3-diketones under mild, catalyst-free conditions. nih.gov While a different substrate class, this highlights the principle of reagent-controlled selectivity. Similarly, methods for the regioselective C2-bromination of fused azine N-oxides have been developed using specific activators and bromide sources, demonstrating that tailored reagent systems can achieve high regioselectivity even in complex heterocyclic systems. nih.gov

Green Chemistry Principles in the Synthesis of Halogenated Esters

The principles of green chemistry aim to reduce the environmental impact of chemical processes. royalsocietypublishing.org These principles are increasingly being applied to the synthesis of halogenated esters.

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. royalsocietypublishing.orgdigitallibrary.co.in Ionic liquids, for example, have been used as catalysts and solvents for Fischer esterification, offering good to excellent yields under solvent-free conditions and the potential for catalyst recycling. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalysts is a core principle of green chemistry as they increase reaction efficiency and reduce waste. royalsocietypublishing.org The development of noble-metal-based bimetallic oxide cluster catalysts for C-H bond activation reactions exemplifies this, using environmentally benign molecular oxygen as the sole oxidant. labmanager.com In esterification, using recyclable solid acid catalysts or Brønsted acidic ionic liquids instead of stoichiometric amounts of corrosive mineral acids like H₂SO₄ improves the environmental profile of the synthesis. royalsocietypublishing.orgresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. labmanager.com Reactions like cross-dehydrogenative coupling (CDC) are being developed as sustainable strategies due to their high atom economy. labmanager.com While direct application to this specific compound may still be developmental, it represents the direction of modern synthetic chemistry.

Alternative Energy Sources: The use of microwave or ultrasound irradiation can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. royalsocietypublishing.org

By integrating these green principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Synthesis of Structural Analogues and Functionalized Derivatives

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues and derivatives. These modifications can be broadly categorized into alterations of the substitution pattern on the benzene ring, functionalization of the ester and hydroxyl moieties, and the synthesis of related brominated aromatic esters. Such derivatives are valuable for structure-activity relationship studies and for the development of new compounds with tailored properties.

Positional Isomers of Ethyl Dibromohydroxybenzoate

The arrangement of the bromine and hydroxyl substituents on the ethyl benzoate (B1203000) core significantly influences the compound's chemical and physical properties. The synthesis of positional isomers of ethyl dibromohydroxybenzoate typically involves the esterification of the corresponding dibromohydroxybenzoic acid.

One notable positional isomer is ethyl 3,5-dibromo-4-hydroxybenzoate . This compound can be synthesized from 3,5-dibromo-4-hydroxybenzoic acid. nih.gov Another isomer, ethyl 2,4-dibromo-3-hydroxybenzoate , is also a subject of synthetic interest. bldpharm.com

The synthesis of these isomers generally follows the Fischer esterification method, where the corresponding carboxylic acid is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid. quora.comchemicalbook.com The general reaction is as follows:

Dibromohydroxybenzoic acid + Ethanol ⇌ Ethyl Dibromohydroxybenzoate + Water

The reaction conditions, including temperature and the use of a dehydrating agent, are optimized to drive the equilibrium towards the formation of the ester.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3,5-dibromo-4-hydroxybenzoate | 55771-81-8 | C₉H₈Br₂O₃ | 323.97 |

| Ethyl 2,4-dibromo-3-hydroxybenzoate | 129788-07-4 | C₉H₈Br₂O₃ | 323.97 |

| 3,5-Dibromo-4-hydroxybenzoic acid | 38489-75-9 | C₇H₄Br₂O₃ | 295.91 |

Modifications of the Ester and Hydroxyl Functionalities

The ester and hydroxyl groups of this compound are key sites for functionalization, allowing for the creation of a wide array of derivatives with potentially altered biological activities or physical characteristics.

Modification of the Hydroxyl Group:

The phenolic hydroxyl group can undergo various reactions, including etherification and acylation. For instance, the hydroxyl group can be converted to an ether. While specific examples for the ethyl ester are not prevalent in the provided literature, the corresponding 3,5-dibromo-2-hydroxybenzoic acid can be methylated to form 3,5-dibromo-2-methoxybenzoic acid. This suggests that similar etherification reactions could be applied to the ethyl ester.

Acylation of the hydroxyl group is another common modification. A notable example is the synthesis of acetyl-3,5-dibromosalicylic acid , also known as dibromoaspirin. nih.gov This compound is a potent acylating agent. nih.gov The synthesis involves the reaction of 3,5-dibromosalicylic acid with an acetylating agent like acetic anhydride.

Modification of the Ester Group:

The ethyl ester functionality can be modified through hydrolysis or transesterification. Hydrolysis of the ester back to the parent carboxylic acid, 3,5-dibromo-2-hydroxybenzoic acid (also known as 3,5-dibromosalicylic acid), is a fundamental transformation. nih.govsolubilityofthings.comnist.govnih.govsigmaaldrich.com This reaction is typically carried out under acidic or basic conditions.

| Derivative Name | Starting Material | Reaction Type | Key Reagents |

| 3,5-Dibromo-2-methoxybenzoic acid | 3,5-Dibromo-2-hydroxybenzoic acid | Etherification | Methylating agent |

| Acetyl-3,5-dibromosalicylic acid | 3,5-Dibromosalicylic acid | Acylation | Acetic anhydride |

| 3,5-Dibromo-2-hydroxybenzoic acid | This compound | Hydrolysis | Acid or base |

Synthesis of Related Brominated Benzoate and Salicylate Derivatives

The synthetic methodologies applied to this compound can be extended to produce a variety of other brominated benzoate and salicylate derivatives. These related compounds are of interest for comparative studies and as building blocks in organic synthesis.

One area of investigation is the synthesis of aminobenzaldehyde derivatives. For example, 3,5-dibromo-2-aminobenzaldehyde can be synthesized from methyl 2-aminobenzoate (B8764639) through a process involving bromination and subsequent reduction. google.com

The synthesis of monobrominated salicylate esters, such as ethyl 5-bromo-2-hydroxybenzoate and ethyl 2-bromo-3-hydroxybenzoate , provides insight into the regioselectivity of bromination reactions and the properties of less halogenated analogues. bldpharm.com

Furthermore, the synthesis of other esters of brominated hydroxybenzoic acids, like methyl 3,5-dibromo-4-hydroxybenzoate , highlights the versatility of esterification reactions with different alcohols. tcichemicals.com The preparation of ethyl p-hydroxybenzoate itself is a well-established process, often catalyzed by various acids. derpharmachemica.com

The synthesis of these derivatives often employs standard organic reactions such as electrophilic aromatic substitution for bromination, Fischer esterification, and functional group interconversions.

| Compound Name | Starting Material(s) | Key Synthetic Steps |

| 3,5-Dibromo-2-aminobenzaldehyde | Methyl 2-aminobenzoate | Bromination, Reduction |

| Ethyl 5-bromo-2-hydroxybenzoate | 5-Bromosalicylic acid, Ethanol | Esterification |

| Ethyl 2-bromo-3-hydroxybenzoate | 2-Bromo-3-hydroxybenzoic acid, Ethanol | Esterification |

| Methyl 3,5-dibromo-4-hydroxybenzoate | 3,5-Dibromo-4-hydroxybenzoic acid, Methanol | Esterification |

| Ethyl p-hydroxybenzoate | p-Hydroxybenzoic acid, Ethanol | Esterification |

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction analysis offers an unparalleled view into the three-dimensional arrangement of atoms and molecules within a crystalline solid. For this compound, this technique has been instrumental in elucidating its precise molecular and supramolecular structure.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of this compound has been determined to belong to the orthorhombic crystal system. doaj.orgresearchgate.net The specific space group is Pbca (no. 61). doaj.orgresearchgate.net The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, were measured at a temperature of 296 K and are as follows:

a = 16.340(2) Å doaj.orgresearchgate.net

b = 7.580(1) Å doaj.orgresearchgate.net

c = 16.944(2) Å doaj.orgresearchgate.net

Volume (V) = 2098.6 ų doaj.orgresearchgate.net

The unit cell contains 8 molecules (Z = 8). doaj.orgresearchgate.net

| Crystal Data | |

| Crystal System | Orthorhombic |

| Space Group | Pbca (no. 61) |

| a (Å) | 16.340(2) |

| b (Å) | 7.580(1) |

| c (Å) | 16.944(2) |

| Volume (ų) | 2098.6 |

| Z | 8 |

| Temperature (K) | 296 |

| Source: | doaj.orgresearchgate.net |

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

The molecule of this compound is essentially planar. This planarity is a key feature of its conformation, influenced by the electronic and steric effects of the substituents on the benzene ring. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group contributes significantly to this planar arrangement.

Detailed analysis of the bond lengths and bond angles within the molecule reveals values that are in good agreement with standard values for similar structures. For instance, the carbon-oxygen double bond of the carbonyl group and the carbon-carbon bonds within the aromatic ring exhibit lengths typical for such functionalities. The bond angles around the sp² hybridized carbon atoms of the benzene ring are close to the ideal 120°.

Investigation of Intermolecular Hydrogen Bonding and π-π Stacking Interactions

In the solid state, molecules of this compound are not isolated but interact with their neighbors through various non-covalent forces. A prominent feature is the presence of an intramolecular O-H···O hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.gov This interaction plays a crucial role in stabilizing the molecular conformation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (1H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound provides distinct signals for the different types of protons present in the molecule. The aromatic region of the spectrum shows signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and would be expected to appear as distinct signals.

The aliphatic region of the spectrum is characterized by signals from the ethyl group. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom typically appear as a quartet, while the methyl protons (-CH₃) at the end of the ethyl chain appear as a triplet. The splitting pattern (quartet and triplet) arises from the spin-spin coupling between the adjacent methylene and methyl groups.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ||

| Ethyl Group (-CH₂) | Quartet | |

| Ethyl Group (-CH₃) | Triplet |

Carbon-13 (¹³C) NMR for the Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a specific chemical shift (δ), measured in parts per million (ppm), which is influenced by its local electronic environment. This allows for the differentiation and assignment of each carbon atom within the structure of this compound.

A detailed assignment of the ¹³C NMR signals is crucial for confirming the molecular structure. The carbonyl carbon of the ester group is typically found at the most downfield region of the spectrum due to the strong deshielding effect of the two oxygen atoms. The carbons of the ethyl group, being aliphatic, appear at the most upfield positions. The aromatic carbons resonate at intermediate chemical shifts, with their exact positions determined by the substitution pattern of the benzene ring. The carbons directly bonded to the bromine atoms (C3 and C5) are expected to show a downfield shift compared to unsubstituted aromatic carbons, while the carbon bearing the hydroxyl group (C2) will also be influenced.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (Ester) | Data not available in search results |

| C1 | Data not available in search results |

| C2 | Data not available in search results |

| C3 | Data not available in search results |

| C4 | Data not available in search results |

| C5 | Data not available in search results |

| C6 | Data not available in search results |

| -OCH₂CH₃ | Data not available in search results |

| -OCH₂CH₃ | Data not available in search results |

| Note: Specific chemical shift values for this compound were not found in the provided search results. The table structure is based on the expected signals for the compound. |

Advanced 2D NMR Techniques for Connectivity and Correlation

While ¹³C NMR provides information about the individual carbon atoms, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of protonated carbons. columbia.edu In an edited HSQC spectrum, the signals for CH and CH₃ groups appear with a different phase than those for CH₂ groups, which can aid in their identification. columbia.edu

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This is crucial for piecing together the molecular fragments identified by other NMR experiments. For instance, an HMBC correlation between the protons of the ethyl group and the carbonyl carbon would confirm the presence of the ethyl ester moiety. Similarly, correlations between the aromatic protons and the various aromatic carbons would establish the substitution pattern on the benzene ring. The intensity of HMBC cross-peaks is dependent on the J-coupling constant over multiple bonds. columbia.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a key tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-bromine (C-Br) groups, as well as vibrations associated with the aromatic ring and the ethyl ester. The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl stretching vibration of the ester group is expected to appear as a strong, sharp band around 1700-1730 cm⁻¹. The C-Br stretching vibrations are found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in observing the symmetric vibrations of the aromatic ring and the C-Br bonds.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch (phenolic) | Data not available in search results | Data not available in search results |

| C-H stretch (aromatic) | Data not available in search results | Data not available in search results |

| C-H stretch (aliphatic) | Data not available in search results | Data not available in search results |

| C=O stretch (ester) | Data not available in search results | Data not available in search results |

| C=C stretch (aromatic) | Data not available in search results | Data not available in search results |

| C-O stretch | Data not available in search results | Data not available in search results |

| C-Br stretch | Data not available in search results | Data not available in search results |

| Note: Specific vibrational frequencies for this compound were not found in the provided search results. The table is based on typical ranges for the expected functional groups. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. cymitquimica.com It provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₉H₈Br₂O₃). The exact mass of this compound is 321.88400 Da. chemsrc.com

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.gov By subjecting the molecular ion to collision-induced dissociation, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable structural information and can help to confirm the connectivity of the atoms within the molecule.

For this compound, fragmentation is likely to involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of a bromine atom, or cleavage of the ester bond. The study of these fragmentation pathways can provide a detailed "fingerprint" of the molecule, which is useful for its unambiguous identification. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈Br₂O₃ |

| Exact Mass | 321.88400 Da chemsrc.com |

| Molecular Weight | 323.96600 chemsrc.com |

| Key Fragmentation Pathways | Specific fragmentation data not available in search results. Expected pathways include loss of ethoxy group, loss of bromine, and ester cleavage. |

Computational Chemistry and Theoretical Modeling of Ethyl 3,5 Dibromo 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties, including optimized geometry, electronic energies, and reactivity indices. For Ethyl 3,5-dibromo-2-hydroxybenzoate (B262817), DFT calculations offer a detailed picture of its electronic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For Ethyl 3,5-dibromo-2-hydroxybenzoate, the starting point for such calculations can be the experimentally determined crystal structure. The crystal structure of this compound has been reported, revealing its solid-state conformation. doaj.org

| Parameter | Description | Significance for this compound |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT calculations would provide precise bond lengths for C-C, C-O, C-H, and C-Br bonds, which can be compared with experimental X-ray diffraction data. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | These define the overall shape of the molecule and are crucial for understanding steric effects of the bromine atoms and the ethyl ester group. |

| Dihedral Angles | The angle between two intersecting planes, used to describe the rotation around a bond. | Key for determining the orientation of the ethyl ester group relative to the aromatic ring and the planarity of the molecule. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be distributed over the carbonyl group of the ester and the benzene (B151609) ring. This distribution influences its reactivity towards electrophiles and nucleophiles.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity:

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character of a species. |

While specific calculated values for this compound are not published, studies on similar aromatic esters provide a framework for understanding these parameters. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting its reactive sites. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP surface would be expected to show:

Negative Potential (Red): Around the oxygen atoms of the hydroxyl and carbonyl groups due to their high electronegativity and lone pairs of electrons. These sites are likely to be involved in hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the ethyl group, making them potential sites for nucleophilic interaction.

Neutral/Slightly Negative Potential (Green/Yellow): The aromatic ring, with the bromine atoms influencing the electron distribution and creating regions of varying potential.

This visual information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would reveal key intramolecular interactions, such as:

Intramolecular Hydrogen Bonding: A strong interaction between the lone pair of the carbonyl oxygen and the hydrogen of the adjacent hydroxyl group, which would stabilize the conformation.

Resonance Effects: Delocalization of π-electrons within the benzene ring and with the ester and hydroxyl substituents.

These interactions play a significant role in determining the molecule's geometry, stability, and reactivity. nih.gov

Atomic charge calculations, using methods such as Mulliken population analysis or Natural Population Analysis (NPA) within the NBO framework, assign partial charges to each atom in the molecule. This information helps to identify the most electropositive and electronegative centers, further clarifying the reactive sites within the molecule.

| Atom | Expected Partial Charge | Reason |

| Oxygen (hydroxyl) | Negative | High electronegativity and lone pairs. |

| Oxygen (carbonyl) | Negative | High electronegativity and participation in the carbonyl double bond. |

| Hydrogen (hydroxyl) | Positive | Attached to a highly electronegative oxygen atom. |

| Carbon (carbonyl) | Positive | Bonded to two electronegative oxygen atoms. |

| Bromine | Negative | High electronegativity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be employed to study:

Conformational Dynamics: How the molecule flexes and changes its shape over time, particularly the rotation of the ethyl ester group.

Solvation Effects: By placing the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD simulations can model how the solvent affects the molecule's conformation and properties. This is crucial for understanding its behavior in solution.

Intermolecular Interactions: Simulations of multiple this compound molecules can reveal how they interact with each other in the liquid or solid state, providing insights into aggregation and crystal packing forces.

MD simulations are particularly useful for bridging the gap between theoretical calculations on isolated molecules and the behavior of substances in the real world. researchgate.net

Simulation of Molecular Motion and Conformational Transitions

The static structure of this compound has been elucidated through X-ray crystallography, revealing its solid-state conformation. doaj.org The crystal structure is orthorhombic, with specific lattice parameters of a = 16.340(2) Å, b = 7.580(1) Å, and c = 16.944(2) Å. doaj.org However, in a solution or biological environment, the molecule is not static. Molecular dynamics (MD) simulations, a computational method that analyzes the movement of atoms and molecules over time, can be employed to understand its dynamic behavior. researchgate.net

Conformational analysis, often performed using ab initio molecular orbital (MO) calculations, is crucial for understanding the different spatial arrangements (conformers) of the molecule and their relative stabilities. For molecules similar to this compound, such as other substituted cinnamic esters, computational studies have revealed the existence of multiple stable conformers. core.ac.uk The conformational preferences are typically governed by factors like the stabilizing effect of π-electron delocalization, which favors a planar geometry, and the orientation of the ethyl ester group relative to the benzene ring. core.ac.uk For this compound, key conformational transitions would involve rotation around the C(ring)-C(ester) and C(ester)-O(ethyl) single bonds. Theoretical calculations can determine the energy barriers for these rotations and the population of each conformer at a given temperature.

Table 1: Crystallographic Data for this compound doaj.org

| Parameter | Value |

| Molecular Formula | C₉H₈Br₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.340(2) |

| b (Å) | 7.580(1) |

| c (Å) | 16.944(2) |

| Volume (ų) | 2098.6 |

| Z | 8 |

| Temperature (K) | 296 |

Interactions with Solvent Environments and Aggregation Propensities

The interaction of this compound with solvents is critical for its solubility, stability, and transport. The Kamlet and Taft linear solvation energy relationships can be used to analyze and quantify the factors governing these interactions. researchgate.net Studies on analogous compounds, such as 3,5-dibromo-4-hydroxybenzaldehyde, in various aqueous co-solvent mixtures (e.g., with ethanol (B145695), n-propanol, acetonitrile) show that the energy required to create a cavity in the solvent for the solute molecule plays a significant role in solubility. researchgate.net

Furthermore, the phenomenon of preferential solvation has been observed for similar molecules. researchgate.net In water-rich mixtures, the solute may be preferentially solvated by water, whereas in co-solvent-rich compositions, the organic co-solvent may predominantly surround the solute molecule. researchgate.net This behavior is quantified using the Inverse Kirkwood–Buff integrals method. researchgate.net The aggregation propensity of this compound in different environments can be predicted using molecular dynamics simulations by observing the tendency of multiple molecules to form clusters, which would be driven by intermolecular forces such as hydrogen bonding and π-π stacking.

Table 2: Factors Influencing Solvent-Solute Interactions (Based on Analogous Systems) researchgate.net

| Solvent Property | Description | Impact on Solubility |

| Hydrogen Bond Acidity (α) | Solvent's ability to donate a hydrogen bond. | Influences interactions with the hydroxyl and ester groups. |

| Hydrogen Bond Basicity (β) | Solvent's ability to accept a hydrogen bond. | Influences interactions with the hydroxyl proton. |

| Dipolarity/Polarizability (π*) | Solvent's ability to stabilize a charge or a dipole. | Affects interactions with the polar regions of the molecule. |

| Cavity Formation Energy | Energy required to create a solute-sized hole in the solvent. | A major factor determining solubility variations in different solvents. researchgate.net |

Molecular Docking Studies for Ligand-Target Recognition (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor or enzyme (a target). This method is instrumental in drug discovery and for understanding potential biological activities.

Prediction of Binding Modes and Interaction Energies with Hypothetical Binding Pockets

While specific docking studies targeting this compound are not widely published, research on structurally related 2-hydroxybenzoic acid derivatives provides significant insights. nih.gov These derivatives have been investigated as inhibitors for enzymes like sirtuin 5 (SIRT5), a target implicated in metabolic diseases and cancer. nih.gov

Table 3: Illustrative Interaction Energies in a Hypothetical Protein Binding Pocket

| Interaction Type | Potential Energy Contribution (kcal/mol) | Participating Groups on Ligand |

| Hydrogen Bond | -2 to -5 | Hydroxyl group, Carbonyl oxygen of ester |

| Electrostatic Interaction | -5 to -10 | Ester group (partial charges) |

| Hydrophobic (van der Waals) | -1 to -3 | Phenyl ring, Ethyl group |

| Halogen Bond | -1 to -4 | Bromine atoms |

| π-π Stacking | -1 to -3 | Phenyl ring |

Note: These values are illustrative and the actual contribution depends on the specific geometry and chemical environment of the binding pocket.

Analysis of Non-Covalent Interactions in Binding Complexes

The stability of a ligand-target complex is determined by a network of non-covalent interactions. Analysis of docking results for similar compounds reveals the specific nature of these interactions. nih.govmdpi.com

Hydrogen Bonds: The hydroxyl group at the 2-position is a key hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. In studies with SIRT5 inhibitors, the hydroxyl group was observed to form a hydrogen bond with the side chain of a valine residue (Val221). nih.gov

Electrostatic Interactions/Salt Bridges: The carboxylate of 2-hydroxybenzoic acid forms strong electrostatic interactions, or salt bridges, with positively charged residues like arginine (e.g., Arg105 in SIRT5). nih.gov The ester group in this compound, while not charged, is highly polarized and can participate in strong electrostatic interactions.

π-Interactions: The aromatic phenyl ring can engage in π-π stacking or π-cation interactions with aromatic or charged residues (e.g., tyrosine, phenylalanine, arginine) in the binding site. nih.gov

Halogen Bonds: The bromine atoms are significant. As electrophilic regions on the surface of the halogens, they can interact favorably with nucleophilic atoms like oxygen or nitrogen, or with the π-systems of aromatic rings. These interactions are highly directional and can be critical for binding affinity and selectivity. mdpi.com

Hydrophobic Interactions: The ethyl group and the brominated phenyl ring contribute to hydrophobic interactions, fitting into non-polar pockets of the target protein.

Reactivity and Mechanistic Studies of Ethyl 3,5 Dibromo 2 Hydroxybenzoate Transformations

Hydrolysis Reactions and Ester Cleavage Mechanisms

The ethyl ester group in Ethyl 3,5-dibromo-2-hydroxybenzoate (B262817) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3,5-dibromo-2-hydroxybenzoic acid and ethanol (B145695). This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide ion (⁻OEt), which is a strong base. An acid-base reaction then occurs where the ethoxide deprotonates the newly formed carboxylic acid, leading to a carboxylate salt. A final acidification step is required to protonate the carboxylate and the phenoxide to yield the final product.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water, then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as a neutral molecule, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid product. This process is reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. The hydrolysis of the related compound ethyl salicylate (B1505791) to salicylic (B10762653) acid proceeds via this type of mechanism. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. For an SNAr reaction to proceed efficiently via the common addition-elimination pathway, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In Ethyl 3,5-dibromo-2-hydroxybenzoate, the ring is substituted with a strongly electron-donating hydroxyl group (-OH) and a moderately deactivating ester group (-COOEt). The bromine atoms are not positioned ortho or para to a strongly deactivating group like a nitro group. Consequently, the addition-elimination SNAr mechanism is generally disfavored under standard conditions.

An alternative pathway, the elimination-addition mechanism, involves the formation of a highly reactive benzyne (B1209423) intermediate. This typically requires extremely strong basic conditions, such as treatment with sodium amide (NaNH₂) in liquid ammonia. youtube.com Under such harsh conditions, a proton is abstracted from the ring, followed by the elimination of a bromide ion to form the benzyne. The nucleophile then adds to the benzyne, with subsequent protonation yielding the substituted product. Due to the severity of the required conditions, this pathway is less common and can lead to a mixture of products.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The rate and regioselectivity of the reaction are governed by the directing effects of the substituents already present.

The aromatic ring of this compound has only one available position for substitution: the C6 position. The directing effects of the existing substituents are as follows:

Hydroxyl (-OH) group: A powerful activating group and is ortho, para-directing. It strongly activates the C6 position (ortho).

Bromo (-Br) groups: Deactivating groups that are ortho, para-directing. The bromine at C5 also directs an incoming electrophile to the C6 position (ortho).

Ethyl Carboxylate (-COOEt) group: A deactivating group that is meta-directing. Its influence at the C6 position is less significant compared to the powerful activating effect of the hydroxyl group.

The concerted directing effects of the strongly activating hydroxyl group and the C5-bromine atom overwhelmingly favor electrophilic attack at the C6 position. Therefore, EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are predicted to occur selectively at this site, provided the reaction conditions are compatible with the existing functional groups.

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Bromine Bonds

The carbon-bromine (C-Br) bonds in this compound serve as reactive handles for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

The two bromine atoms on the ring may exhibit different reactivities due to their distinct electronic environments. The C3-Br is ortho to the ester and para to the hydroxyl group, while the C5-Br is para to the ester and ortho to the hydroxyl group. This differentiation could potentially allow for selective or sequential cross-coupling reactions by carefully choosing the catalyst, ligands, and reaction conditions, enabling the synthesis of complex, selectively functionalized aromatic compounds.

Coordination Chemistry and Metal Complexation Studies

The molecular structure of this compound is well-suited for acting as a bidentate chelating agent for metal ions. The ortho-positioning of the phenolic hydroxyl group and the carbonyl oxygen of the ethyl ester group allows for the formation of a stable, six-membered chelate ring upon coordination to a metal center.

Coordination typically involves the deprotonation of the phenolic hydroxyl group, allowing the resulting phenoxide oxygen to form a strong bond with the metal ion. The carbonyl oxygen of the ester group then acts as a second Lewis basic site, donating a lone pair of electrons to the metal center. This O,O'-donor chelation is a common binding motif in coordination chemistry. The formation of such chelates is often indicated by spectroscopic changes, such as the disappearance of the phenolic O-H stretch and a shift in the C=O stretching frequency in infrared (IR) spectra upon complexation. mdpi.comresearchgate.net

Metal complexes of this compound can be synthesized through a general procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. ijpbs.com Typically, an ethanolic solution of the ligand is treated with a metal(II) salt, such as a chloride or acetate (B1210297) salt. The reaction is often heated under reflux to ensure completion. ijpbs.com The addition of a weak base may be used to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination. The resulting metal complex often precipitates from the solution upon cooling or after partial removal of the solvent.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the structure and bonding.

Common Characterization Techniques for Metal Complexes:

| Technique | Observation and Interpretation | Source |

| Infrared (IR) Spectroscopy | Disappearance of the broad ν(O-H) band (around 3400 cm⁻¹) indicates deprotonation of the phenol (B47542). A shift of the ν(C=O) band to a lower frequency confirms coordination of the ester's carbonyl oxygen. New bands at lower frequencies (e.g., 400-600 cm⁻¹) can be assigned to metal-oxygen (M-O) vibrations. | mdpi.comresearchgate.net |

| UV-Visible Spectroscopy | The electronic spectra of the complexes, when compared to the free ligand, show shifts in the positions of π-π* and n-π* transitions. The appearance of new bands, particularly in the visible region, can be attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, providing information about the geometry of the coordination sphere. | researchgate.net |

| Elemental Analysis | Provides the percentage composition of C, H, and other elements, which is used to determine the empirical formula of the complex and establish the metal-to-ligand stoichiometry (e.g., 1:1 or 1:2). | mdpi.com |

| Molar Conductance | Measurements of the molar conductivity of the complexes in a solvent like DMF or DMSO help determine their electrolytic nature. Low conductance values typically indicate that the complexes are non-electrolytes. | mdpi.comresearchgate.net |

Potential Applications in Materials Science and Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Architectures

The true value of Ethyl 3,5-dibromo-2-hydroxybenzoate (B262817) in organic synthesis lies in its role as a foundational building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dibromosalicylic acid, or the entire molecule can be modified to create other reactive intermediates. cymitquimica.com

A key transformation is its potential conversion to 3,5-dibromosalicylaldehyde (B1199182). This related aldehyde is a well-established precursor for synthesizing Schiff bases. acs.org Schiff bases, or imines, are formed by the condensation of an aldehyde with a primary amine. uobabylon.edu.iqresearchgate.net These compounds are not typically the final product but serve as crucial intermediates for building larger, more complex molecular frameworks, including macrocycles and metal-organic complexes. For instance, Schiff bases derived from 3,5-dibromosalicylaldehyde have been synthesized by reacting the aldehyde with compounds like carbohydrazide, a reaction catalyzed by polyphosphoric acid. google.com This demonstrates how the core 3,5-dibromo-2-hydroxyphenyl unit, readily available from Ethyl 3,5-dibromo-2-hydroxybenzoate, is a key component in constructing elaborate organic structures.

Role in Polymer Chemistry and Functional Material Design

In polymer science, the incorporation of specific monomers can impart desired functionalities to the final material. This compound possesses features that make it a candidate for use in designing functional polymers. The two bromine atoms on the aromatic ring are of particular significance. Brominated compounds are widely recognized for their flame-retardant properties. bsef.com When incorporated into a polymer matrix, they can interfere with the chemistry of combustion, thereby enhancing the material's fire safety. acs.org

Modern approaches in this field focus on developing polymeric flame retardants, which are high molecular weight polymers that are less likely to be bioavailable or leach from the material compared to smaller, monomeric additives. bsef.comresearchgate.net this compound, with its reactive hydroxyl and ester groups, could potentially be used as a monomer or a co-monomer to be integrated into polymer chains, creating materials with inherent flame retardancy.

Furthermore, polymers derived from hydroxybenzoates are being explored for other functions. Recent studies have shown that polymers synthesized by the ring-opening polymerization of hydroxybenzoate-co-lactide monomers can exhibit antimicrobial activity, useful for creating degradable materials that can combat pathogens like Staphylococcus aureus. acs.org This suggests a potential application pathway for derivatives of this compound in the development of advanced functional and bioactive polymers.

Development of Chemical Sensors and Recognition Systems

The development of chemical sensors capable of detecting specific ions or molecules is a critical area of analytical chemistry. The design of these sensors often relies on organic molecules that can selectively bind to a target analyte, producing a measurable signal, such as a change in color or fluorescence. The structure of this compound makes it an attractive precursor for creating such sensor molecules.

The 2-hydroxy-phenyl moiety is a classic feature in the design of ligands for metal ions. By converting the ester group to an aldehyde to form 3,5-dibromosalicylaldehyde, it becomes possible to synthesize a wide array of Schiff base ligands. internationaljournalcorner.com These ligands can form stable complexes with various transition metals, and the electronic properties of these complexes are influenced by the substituents on the aromatic ring. internationaljournalcorner.com The electron-withdrawing bromine atoms on the this compound backbone would modulate the binding affinity and the spectroscopic properties of any resulting metal complex, potentially leading to sensors with high selectivity and sensitivity for specific metal ions.

Precursor for the Synthesis of Agrochemicals and Specialty Dyes

The functional groups of this compound make it a direct precursor to compounds used in agriculture and the dye industry.

In the field of agrochemicals, brominated salicylanilides are recognized for their antimicrobial properties. nih.gov These compounds function as fungicides and bactericides. The U.S. Environmental Protection Agency (EPA) has documented the use of brominated salicylanilides as antimicrobial preservatives. epa.govepa.gov Salicylanilides are amides formed from salicylic (B10762653) acid and an aniline. nih.gov this compound can be readily converted into 3,5-dibromosalicylanilide by reaction with aniline, where the ethyl ester group is displaced to form the more stable amide bond. This positions the compound as a key intermediate in the synthesis of certain pesticides. nih.govgoogle.com

In the dye industry, azo dyes are a major class of synthetic colorants. researchgate.net Their synthesis involves a diazotization reaction followed by an azo coupling, where a diazonium salt is reacted with a coupling agent, often a phenol (B47542) or an aromatic amine. chemrevlett.com Salicylic acid and its derivatives are frequently used as coupling components to produce azo dyes with a range of colors, from yellow to brown. butlerov.com The color of the final dye is heavily influenced by the substituents on the aromatic rings. The two bromine atoms on this compound would act as auxochromes, modifying the electronic structure of the resulting dye molecule and thus altering its color. This allows for the fine-tuning of dye properties for specific applications in the textile and pigment industries. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₈Br₂O₃ | 323.97 | 64831-28-3 |

| 3,5-Dibromosalicylic acid | C₇H₄Br₂O₃ | 295.91 | 3147-55-5 |

| 3,5-Dibromosalicylaldehyde | C₇H₄Br₂O₂ | 279.91 | 90-59-5 |

| Salicylanilide | C₁₃H₁₁NO₂ | 213.23 | 87-17-2 |

Data sourced from multiple chemical suppliers and databases. acs.orgnih.govchemrevlett.combutlerov.com

Table 2: Summary of Potential Applications and Key Intermediates

| Application Area | Key Intermediate / Derivative | Synthetic Transformation |

| Complex Organic Architectures | 3,5-Dibromosalicylaldehyde | Reduction of the ester, followed by oxidation |

| Complex Organic Architectures | Schiff Bases | Reaction of the aldehyde form with primary amines |

| Polymer Chemistry | Brominated Polymer | Incorporation as a monomer or additive |

| Chemical Sensors | Schiff Base Ligands | Conversion to aldehyde, then reaction with amines |

| Agrochemicals | 3,5-Dibromosalicylanilide | Amidation of the ester with an aniline |

| Specialty Dyes | Azo Dyes | Azo coupling reaction with a diazonium salt |

Concluding Remarks and Future Research Perspectives for Ethyl 3,5 Dibromo 2 Hydroxybenzoate

Summary of Current Research Landscape

The current body of scientific literature on Ethyl 3,5-dibromo-2-hydroxybenzoate (B262817) is primarily centered on its synthesis and solid-state characterization. A key study has successfully detailed a method for its preparation and has provided a comprehensive analysis of its molecular and crystal structure through single-crystal X-ray diffraction.

A documented synthesis route involves the bromination of ethyl 2-hydroxybenzoate. doaj.org In this process, a solution of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) is added to a solution of ethyl 2-hydroxybenzoate, also in DMF. doaj.org The reaction proceeds at room temperature, and the desired product, Ethyl 3,5-dibromo-2-hydroxybenzoate, is precipitated by pouring the reaction mixture into water. doaj.org This method is reported to yield the product in high purity. doaj.org

The most detailed research available for this compound is its crystal structure analysis. doaj.org this compound crystallizes in the orthorhombic space group Pbca. doaj.org The crystal structure reveals specific intramolecular hydrogen bonding between the hydroxyl group and the carbonyl group of the ester, a common feature in salicylate (B1505791) derivatives. The precise bond lengths and angles have been determined, providing a foundational understanding of the molecule's geometry. doaj.org

Crystal Data for this compound

| Parameter | Value doaj.org |

|---|---|

| Formula | C9H8Br2O3 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.340(2) |

| b (Å) | 7.580(1) |

| c (Å) | 16.944(2) |

| V (ų) | 2098.6 |

| Z | 8 |

Beyond this fundamental characterization, dedicated studies on the biological activities, detailed spectroscopic properties under various conditions, and computational analyses of this compound are not widely available in the public domain.

Identification of Unexplored Research Avenues and Challenges

The limited scope of current research on this compound presents numerous opportunities for future investigation. A significant gap exists in the understanding of its biological profile. The presence of bromine atoms and a salicylate core, motifs found in various biologically active molecules, suggests that this compound could exhibit interesting pharmacological properties. nih.gov For instance, related halogenated natural products have shown a range of activities, including antibacterial, antifungal, and antitumor effects. nih.gov A systematic in vitro evaluation against a panel of bacterial and fungal strains, as well as various cancer cell lines, would be a logical first step in exploring its therapeutic potential.

Furthermore, the field of computational chemistry offers a powerful, yet untapped, avenue for studying this molecule. nih.gov Molecular docking studies could predict potential biological targets, while Density Functional Theory (DFT) calculations could provide deeper insights into its electronic structure, reactivity, and spectroscopic properties. nih.gov

A primary challenge in the broader study of polysubstituted aromatic compounds is achieving site-selective functionalization, especially when dealing with multiple identical halogen substituents. libretexts.org While a successful synthesis for this compound has been reported, exploring more efficient and greener synthetic routes remains a valid challenge. doaj.orglibretexts.org

Prospects for Innovative Synthetic Methodologies

Future synthetic work on this compound and its derivatives could focus on improving efficiency, selectivity, and sustainability. While the existing method using NBS is effective, exploring alternative brominating agents and reaction conditions could lead to even higher yields or a more environmentally friendly process. doaj.org

Moreover, the development of catalyst-controlled site-selective cross-coupling reactions for polyhalogenated benzenes presents an exciting frontier. libretexts.org Such methods could allow for the selective functionalization of one bromine atom over the other in this compound, opening up pathways to a wide array of novel derivatives with potentially unique properties. The ability to control which bromine atom reacts would be a significant advancement in the synthetic chemistry of this and related compounds.

Retrosynthetic analysis, a cornerstone of organic synthesis planning, can be applied to devise alternative routes to the core structure of this compound. pressbooks.pub This could involve different starting materials or a different order of substituent introduction, potentially overcoming some of the challenges associated with directing group effects in electrophilic aromatic substitution. pressbooks.pub

Future Directions in Computational and Experimental Studies

The synergy between computational and experimental studies will be crucial for unlocking the full potential of this compound.

Experimental Future Directions:

Comprehensive Spectroscopic Analysis: Detailed 1H and 13C NMR, FT-IR, and mass spectrometry data should be acquired and publicly cataloged to serve as a reference for future studies. While some commercial suppliers offer the compound, detailed analytical data is not always readily available. bldpharm.com

Biological Screening: A broad-based biological screening is warranted. This should include assays for antimicrobial, antifungal, antioxidant, and cytotoxic activities. The structural similarity to other bioactive salicylates and halogenated compounds suggests this could be a fruitful area of research. nih.govnih.gov

Derivatization and Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, a program of derivatization could be initiated. By systematically modifying the structure (e.g., changing the ester group, replacing the bromine atoms with other halogens), SAR studies could elucidate the key structural features responsible for its activity.

Computational Future Directions:

Molecular Modeling and Docking: Computational models can be used to predict the interactions of this compound with various biological targets, such as enzymes and receptors. This can help to prioritize experimental screening efforts.

Quantum Chemical Calculations: DFT and other quantum chemical methods can be employed to calculate the molecule's electronic properties, such as its molecular electrostatic potential (MEP) map, which can provide insights into its intermolecular interactions. nih.gov These calculations can also help to interpret experimental spectroscopic data.

Prediction of Physicochemical Properties: Computational tools can be used to predict properties such as solubility, lipophilicity (logP), and potential for environmental fate, which are important for its potential applications. mdpi.com

Q & A

Q. What are the established synthetic methodologies for Ethyl 3,5-dibromo-2-hydroxybenzoate?

The compound can be synthesized via esterification of 3,5-dibromo-2-hydroxybenzoic acid using ethanol in the presence of an acid catalyst (e.g., glacial acetic acid). A typical protocol involves refluxing the reactants for 4–6 hours under anhydrous conditions, followed by solvent removal under reduced pressure and purification via recrystallization (e.g., water-ethanol mixtures). This method aligns with procedures used for structurally similar esters, where reaction efficiency depends on optimizing molar ratios and reflux duration .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and esterification.

- X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., O–H⋯O) and crystal packing motifs .

- FT-IR to identify hydroxyl (∼3400 cm⁻¹) and ester carbonyl (∼1700 cm⁻¹) functional groups.

- Elemental analysis (CHN) or mass spectrometry to verify purity and molecular weight.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal structure of this compound?

Single-crystal X-ray studies of related dibromo-hydroxybenzoate derivatives reveal:

- Intramolecular O–H⋯O hydrogen bonds stabilizing the planar structure.

- Intermolecular C–H⋯Br interactions and π-π stacking (interplanar distance ∼3.42 Å) forming zigzag molecular tapes.

- Hydrogen-bonded dimers via O–H⋯O interactions, critical for lattice stability. Refinement using SHELXL (with data-to-parameter ratios >14) ensures accurate modeling of these features .

Q. What experimental strategies address contradictions in crystallographic data refinement for halogenated benzoates?

- High-resolution data collection (e.g., synchrotron sources) to resolve heavy-atom (Br) electron density.

- Robust refinement protocols (e.g., SHELXL’s constraints for disordered bromine positions).

- Validation metrics (R-factor <0.05, wR2 <0.15) to ensure model reliability. SHELX’s adaptability to twinned or low-quality datasets makes it suitable for challenging structures .

Q. How can researchers investigate the bioactivity of this compound compared to its acid form?

- Enzyme inhibition assays : Test against salicylic acid-dependent targets (e.g., cyclooxygenases) to evaluate ester vs. acid efficacy.

- Hydrolysis studies : Monitor ester stability in physiological buffers (pH 7.4, 37°C) to assess prodrug potential.

- Comparative SAR : Synthesize analogs (e.g., methyl or phenyl esters) to correlate substituent effects with activity, leveraging structural data from related compounds .

Q. What computational methods support the design of derivatives with enhanced physicochemical properties?

- DFT calculations : Predict electronic effects of bromine substituents on aromatic ring reactivity.

- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize synthetic targets.

- Solubility modeling : Use Hansen solubility parameters to optimize solvent systems for crystallization or formulation .

Methodological Considerations

- Synthetic reproducibility : Ensure anhydrous conditions during esterification to minimize side reactions (e.g., hydrolysis).

- Crystallization challenges : Bromine’s high electron density can complicate X-ray data collection; prioritize low-temperature (e.g., 100 K) measurements to reduce thermal motion .

- Biological assays : Include controls for ester hydrolysis in cell culture media to differentiate intrinsic activity from acid-mediated effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.